molecular formula C6H4BrN3 B1372688 5-溴-1H-吡唑并[3,4-b]吡啶 CAS No. 875781-17-2

5-溴-1H-吡唑并[3,4-b]吡啶

货号 B1372688
CAS 编号: 875781-17-2
分子量: 198.02 g/mol
InChI 键: BASYLPMLKGQZOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-bromo-1H-pyrazolo[3,4-b]pyridine” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached at the 5-position . The InChI key for this compound is BASYLPMLKGQZOG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is a solid compound . It has a molecular weight of 198.02 g/mol . The compound’s InChI is 1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) .

科学研究应用

TRK Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
  • Methods of Application: Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results: Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

PPARα Activation

  • Scientific Field: Pharmacology
  • Application Summary: 1H-pyrazolo-[3,4-b]pyridine has been used as a skeleton of PPARα agonists. PPARα is a ligand-dependent transcriptional factor involved in lipid and glucose metabolism, adipogenesis, and inflammation .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results demonstrate the advantage of using 1H-pyrazolo-[3,4-b]pyridine as a skeleton of PPARα agonists .

Soluble Guanylate Cyclase Stimulator

  • Scientific Field: Pharmacology
  • Application Summary: Pyrazolo[3,4-b]pyridines have been used in the development of the drug riociguat (Adempas), which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: Riociguat has been approved for medical use and has shown effectiveness in treating the mentioned conditions .

Inhibitors of CCL2-Induced Chemotaxis

  • Scientific Field: Immunology
  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit CCL2-induced chemotaxis of human monocytes and macrophages .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results demonstrate the potential of these compounds in modulating immune responses .

p38 and JNK1 Mitogen-Activated Protein Kinases Inhibitors

  • Scientific Field: Biochemistry
  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit p38 and JNK1 mitogen-activated protein kinases .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results demonstrate the potential of these compounds in modulating biochemical responses .

Inhibitors of Acetylcholinesterase

  • Scientific Field: Neuropharmacology
  • Application Summary: Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results demonstrate the potential of these compounds in modulating neurological responses .

安全和危害

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection, should be taken when handling this compound .

属性

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

CAS RN

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine

Citations

For This Compound
25
Citations
B Pfaffenrot, P Klövekorn, M Juchum, R Selig… - European journal of …, 2021 - Elsevier
Currently, the therapeutic options for treatment of liver failure are very limited. As mitogen-activated protein kinase kinase 4 (MKK4) has recently been identified by in vivo RNAi …
Number of citations: 14 www.sciencedirect.com
CM Park, VB Jadhav, JH Song, S Lee… - Bulletin of the …, 2017 - Wiley Online Library
Maternal embryonic leucine zipper kinase ( MELK ) has been implicated in various cellular processes and is highly upregulated in diverse cancers, then it is thought to be a promising …
Number of citations: 4 onlinelibrary.wiley.com
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com
H Variya, V Panchal, G Patel - Current Chemistry Letters, 2019 - m.growingscience.com
A series of novel 5-Bromo-3-iodo-1H-pyrazolo [3, 4-b] pyridine linked various sulfonamide derivatives 8a-8j poly functionalized were designed and synthesized in moderate to good …
Number of citations: 2 m.growingscience.com
HH Variya, V Panchal, GR Patel - 2020 - nopr.niscpr.res.in
In this study all the new synthesized compounds of sulfonamide bearing 4-((2-(5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl)-2-oxoethyl)amino)-N-(various-substitutions)benzenesul-…
Number of citations: 1 nopr.niscpr.res.in
A Park, J Hwang, JY Lee, EJ Heo, YJ Na… - Bioorganic & Medicinal …, 2021 - Elsevier
As DYRK1A and 1B inhibitors, 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized. Mostly, 3-aryl-5-arylamino compounds (6) and 3,5-diaryl compounds (8 and 9) were prepared …
Number of citations: 9 www.sciencedirect.com
IN Stepanenko, MS Novak, G Mühlgassner… - Inorganic …, 2011 - ACS Publications
Six organometallic complexes of the general formula [M II Cl(η 6 -p-cymene)(L)]Cl, where M = Ru (11a, 12a, 13a) or Os (11b, 12b, 13b) and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,…
Number of citations: 29 pubs.acs.org
K Chamakuri, SM Muppavarapu, NR Yellu - Medicinal Chemistry …, 2016 - Springer
A series of 7-azaindazole-chalcone (6a–j) derivatives were synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (4). The 5-bromo-1H-pyrazolo [3,4-b]pyridine (3) was …
Number of citations: 7 link.springer.com
IN Stepanenko, A Casini, F Edafe, MS Novak… - Inorganic …, 2011 - ACS Publications
Following our strategy of coupling cyclin-dependent kinase (Cdk) inhibitors with organometallic moieties to improve their physicochemical properties and bioavailability, five …
Number of citations: 68 pubs.acs.org
BC Bookser, MI Weinhouse, AC Burns… - The Journal of …, 2018 - ACS Publications
Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1b) with iodomethane in THF using NaHMDS as base selectively provided N2-methyl product 4-methoxy-2-methyl-2H-pyrazolo[3,…
Number of citations: 16 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。